molecular formula C9H6N2O3 B3187980 7-nitroquinolin-8-ol CAS No. 18472-01-0

7-nitroquinolin-8-ol

Katalognummer: B3187980
CAS-Nummer: 18472-01-0
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: RPJWQGVDVSVGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-nitroquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitroquinolin-8-ol typically involves nitration of quinolin-8-ol. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

7-nitroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrazine hydrate is commonly used under mild conditions to reduce the nitro group.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-nitroquinolin-8-ol is unique due to its specific nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for selective interactions with metal ions and enzymes, enhancing its potential in various applications.

Eigenschaften

CAS-Nummer

18472-01-0

Molekularformel

C9H6N2O3

Molekulargewicht

190.16 g/mol

IUPAC-Name

7-nitroquinolin-8-ol

InChI

InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H

InChI-Schlüssel

RPJWQGVDVSVGPQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1

Kanonische SMILES

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1

Key on ui other cas no.

18472-01-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.